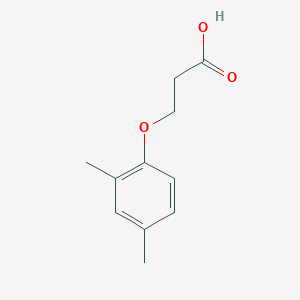

3-(2,4-Dimethylphenoxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2,4-Dimethylphenoxy)propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula of this compound is C11H14O3 .

Molecular Structure Analysis

The molecular weight of “3-(2,4-Dimethylphenoxy)propanoic acid” is 194.23 . The InChI code for this compound is1S/C11H14O3/c1-8-4-3-5-10(9(8)2)14-7-6-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) . It has a molecular weight of 210.23 g/mol and a computed XLogP3 value of 1.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

科学的研究の応用

Applications in Polymer and Resin Synthesis

3-(2,4-Dimethylphenoxy)propanoic acid and its derivatives are explored for their potential in synthesizing polymers and resins. For instance, the synthesis and properties of water-soluble thermo-sensitive resins with tertiary amine oxide substituents in the side chain were investigated. These resins exhibited unique thermal behaviors and thermo-induced solubility changes, potentially useful in chemical-free thermal laser imaging applications (An et al., 2015).

Role in Chiral Separation and Enantioseparation

Compounds derived from 3-(2,4-Dimethylphenoxy)propanoic acid have been used as selectors for chiral stationary phases (CSPs). Mixed selector CSPs, composed of these compounds, showed enhanced enantioseparation ability, indicating the effectiveness of these compounds in chiral recognition and separation in various mobile phase conditions (Chen et al., 2011).

Antioxidant Properties

Research has been conducted to develop methods for synthesizing compounds related to 3-(2,4-Dimethylphenoxy)propanoic acid and studying their antioxidant properties. The synthesized compounds, after certain reactions, resulted in carboxylic acids whose antioxidant activities were evaluated, showing potential therapeutic applications (Dovbnya et al., 2022).

Functionalization and Organic Synthesis

Studies have investigated the functionalization of compounds similar to 3-(2,4-Dimethylphenoxy)propanoic acid. For instance, the ortho-functionalized N,N-dimethylbenzylamines, derived from these compounds, were transformed into their propanoic acid derivatives under mild conditions. This transformation is indicative of the compound's versatility in organic synthesis (Cai et al., 2007).

作用機序

Target of Action

It’s structurally similar to propanoic acid, which is known to have antimicrobial properties .

Mode of Action

Propanoic acid, a structurally similar compound, is known to act as an antimicrobial agent

Biochemical Pathways

Carboxylic acids like propanoic acid typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

特性

IUPAC Name |

3-(2,4-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVIMILEOKLCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenoxy)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2366808.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)